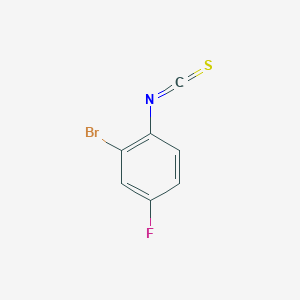

2-Bromo-4-fluorophenyl isothiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-fluoro-1-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNS/c8-6-3-5(9)1-2-7(6)10-4-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSLVXFSUADEZBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371284 | |

| Record name | 2-Bromo-4-fluorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183995-72-4, 175205-35-3 | |

| Record name | 2-Bromo-4-fluoro-1-isothiocyanatobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183995-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-fluorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175205-35-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2-Bromo-4-fluorophenyl Isothiocyanate

Abstract: This document provides a comprehensive technical overview of the synthesis and characterization of 2-bromo-4-fluorophenyl isothiocyanate, a key building block in medicinal chemistry and drug discovery. The guide details a robust synthetic protocol starting from 2-bromo-4-fluoroaniline, including an in-depth discussion of the critical thiophosgene-mediated reaction. Furthermore, it establishes a multi-technique analytical workflow for the unambiguous structural confirmation and purity assessment of the final product. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking both theoretical understanding and practical, field-proven methodologies.

Introduction and Strategic Importance

This compound (C₇H₃BrFNS, MW: 232.08 g/mol ) is a versatile chemical intermediate whose value lies in its unique trifunctional molecular architecture.[1][2] The presence of an electrophilic isothiocyanate group, a bromine atom amenable to cross-coupling reactions, and a fluorine atom to modulate physicochemical properties makes this compound a highly sought-after precursor in the synthesis of complex organic molecules.[1]

Isothiocyanates (–N=C=S) are a class of compounds recognized for their broad biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] They serve as powerful synthons, readily reacting with nucleophiles to form thioureas, carbamates, and various heterocyclic systems.[5] Specifically, the 2-bromo-4-fluoro substitution pattern is of significant interest in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a reactive handle for introducing further molecular complexity, a common strategy in constructing novel therapeutic agents.[6]

This guide focuses on the most prevalent and reliable method for synthesizing this compound: the reaction of the corresponding aniline with a thiocarbonylating agent. It also outlines the essential characterization techniques required to validate the product's identity and ensure its purity meets the stringent standards of pharmaceutical research.

Synthesis of this compound

The most direct and widely adopted method for the synthesis of aryl isothiocyanates is the reaction of a primary aromatic amine with thiophosgene (CSCl₂).[7] This method is efficient but requires stringent safety protocols due to the high toxicity and reactivity of thiophosgene.[8][9][10]

Synthesis Workflow Overview

The overall synthetic process can be visualized as a two-stage approach: first, the preparation of the aniline precursor, and second, its conversion to the target isothiocyanate.

Caption: Workflow for the synthesis and validation of this compound.

Precursor Synthesis: 2-Bromo-4-fluoroaniline

The starting material, 2-bromo-4-fluoroaniline, is commercially available but can also be synthesized from 4-fluoroaniline. A common laboratory method involves electrophilic bromination using N-Bromosuccinimide (NBS) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[11] The amino group of 4-fluoroaniline directs bromination to the ortho position.

Detailed Experimental Protocol: Isothiocyanate Formation

This protocol describes the conversion of 2-bromo-4-fluoroaniline to the target isothiocyanate using thiophosgene.

Causality and Experimental Choices:

-

Reagent: Thiophosgene is a highly effective thiocarbonylating agent. It reacts with the nucleophilic amine to form an intermediate thiocarbamoyl chloride, which then eliminates HCl to yield the isothiocyanate.

-

Solvent: A biphasic system (e.g., dichloromethane/water) is often used. The organic solvent dissolves the starting material and product, while the aqueous phase contains a base to neutralize the HCl byproduct, driving the reaction to completion.

-

Base: An inorganic base like calcium carbonate or sodium bicarbonate is used to scavenge the HCl formed during the reaction. This prevents the protonation of the starting aniline, which would render it non-nucleophilic.

-

Temperature: The reaction is typically initiated at a low temperature (0-5 °C) to control the initial exothermic reaction between the amine and the highly reactive thiophosgene, then allowed to warm to room temperature.

Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.

-

Reagent Charging: Charge the flask with 2-bromo-4-fluoroaniline (1.0 eq) and dichloromethane (DCM). In a separate beaker, prepare a suspension of calcium carbonate (1.5 eq) in water. Add the aqueous suspension to the reaction flask.

-

Cooling: Cool the stirred biphasic mixture to 0-5 °C using an ice-water bath.

-

Thiophosgene Addition: Dissolve thiophosgene (1.1 eq) in DCM and add it to the dropping funnel. Add the thiophosgene solution dropwise to the vigorously stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

-

Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude oil by vacuum distillation or column chromatography on silica gel to obtain this compound as a clear liquid.

Safety Imperative: Thiophosgene is extremely toxic, corrosive, and moisture-sensitive.[8][12] It is a severe lachrymator and can cause severe burns upon contact.[9][10] All manipulations must be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves.[12] An emergency eyewash and safety shower must be immediately accessible.[8]

Characterization and Quality Control

Unambiguous characterization is critical to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods should be employed.

Characterization Workflow

Caption: A multi-technique workflow for the validation of this compound.

Spectroscopic Data Analysis

The following table summarizes the expected spectral data for this compound. Data for similar structures can be found in public databases like PubChem.[13][14]

| Technique | Expected Observations & Interpretation |

| ¹H NMR | - Aromatic Region (approx. 7.0-7.6 ppm): Three distinct signals corresponding to the three aromatic protons. The coupling patterns (doublet, doublet of doublets) will be consistent with a 1,2,4-trisubstituted benzene ring. |

| ¹³C NMR | - Aromatic Region (approx. 115-140 ppm): Signals for the six aromatic carbons. The carbon attached to fluorine will show a large ¹JC-F coupling. - Isothiocyanate Carbon (-N=C=S): A characteristic signal in the range of 130-145 ppm. |

| ¹⁹F NMR | - A single resonance for the fluorine atom, likely coupled to the ortho and meta protons. |

| IR Spectroscopy | - Strong, Broad Absorption (2000-2200 cm⁻¹): This is the most characteristic peak, corresponding to the asymmetric stretching vibration of the -N=C=S functional group.[15] |

| Mass Spectrometry | - Molecular Ion Peak (M⁺): A characteristic isotopic pattern for a compound containing one bromine atom (M⁺ and M⁺+2 peaks in an approximate 1:1 ratio). For C₇H₃BrFNS, the expected m/z will be around 231 and 233.[2] |

Purity Assessment

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) should be used for the final purity assessment. A purity level of ≥98% is typically required for use in drug discovery applications.[16][17]

Typical HPLC Method:

-

Column: C18 reverse-phase column.

-

Mobile Phase: Gradient elution with acetonitrile and water.

-

Detection: UV detector at 254 nm.

-

Result: A single major peak should be observed, with the area percent representing the purity of the compound.

Conclusion

The synthesis of this compound via the thiophosgenation of 2-bromo-4-fluoroaniline is a reliable and efficient method. However, the extreme hazards associated with thiophosgene necessitate meticulous planning and adherence to strict safety protocols. The comprehensive characterization workflow outlined, employing NMR, IR, and MS for structural elucidation and chromatography for purity verification, provides a robust system for validating the final product. This ensures that the material is of sufficient quality for its intended use as a critical intermediate in the demanding field of pharmaceutical research and development.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Thiophosgene 95-98%. Retrieved from Cole-Parmer.[8]

-

Benchchem. (n.d.). 2-Bromo-4,6-difluorophenyl isothiocyanate. Retrieved from Benchchem.[1]

-

ChemicalBook. (n.d.). Thiophosgene(463-71-8)MSDS Melting Point Boiling Density Storage Transport. Retrieved from ChemicalBook.[9]

-

NOAA. (n.d.). THIOPHOSGENE - CAMEO Chemicals. Retrieved from NOAA.[18]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Thiophosgene. Retrieved from NJ.gov.[10]

-

The Brückner Research Group. (n.d.). CB-LSOP-Thiophosgene.docx. Retrieved from University of Connecticut.[12]

-

Capot Chemical. (n.d.). Specifications of this compound. Retrieved from Capot Chemical.[16]

-

Santa Cruz Biotechnology. (n.d.). This compound, tech.. Retrieved from SCBT.[2]

-

Murakami, K. et al. (2023). Recent advancement in the synthesis of isothiocyanates. Chemical Communications. Royal Society of Chemistry.[3]

-

Sigma-Aldrich. (n.d.). 4-Fluorophenyl isothiocyanate 98%. Retrieved from Sigma-Aldrich.

-

ChemicalBook. (n.d.). 2-Bromo-4-fluoroaniline synthesis. Retrieved from ChemicalBook.[11]

-

Murakami, K. et al. (2023). Recent Advancement in the Synthesis of Isothiocyanates. ChemComm.[4]

-

National Center for Biotechnology Information. (n.d.). 2-Fluorophenyl isothiocyanate. PubChem Compound Database.[13]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD.[6]

-

Bakos, E. et al. (2023). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules. MDPI.[5]

-

Gwarda, A. et al. (2022). New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool. RSC Advances.[17]

-

ChemicalBook. (n.d.). 4-Bromo-2-fluoroaniline synthesis. Retrieved from ChemicalBook.[19]

-

National Center for Biotechnology Information. (n.d.). 4-Bromophenyl isothiocyanate. PubChem Compound Database.[14]

-

Google Patents. (n.d.). CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide. Retrieved from Google Patents.[20]

-

Sigma-Aldrich. (n.d.). 4-Fluorophenyl isothiocyanate 98%. Retrieved from Sigma-Aldrich.

-

National Center for Biotechnology Information. (n.d.). Drug Discovery Targeting Bromodomain-Containing Protein 4. PubMed Central.[21]

-

ChemRxiv. (2022). Reactivity Studies of Thiophosgene and its Halo Versions towards Diazo Derivatives.[22]

-

Sharma, S. (1978). Thiophosgene in Organic Synthesis. ResearchGate.[7]

-

ChemicalBook. (n.d.). 4-fluorophenyl isothiocyanate(1544-68-9)ir1. Retrieved from ChemicalBook.[15]

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. Thiophosgene(463-71-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. nj.gov [nj.gov]

- 11. 2-Bromo-4-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 12. bruckner.research.uconn.edu [bruckner.research.uconn.edu]

- 13. 2-Fluorophenyl isothiocyanate | C7H4FNS | CID 97520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 4-Bromophenyl isothiocyanate | C7H4BrNS | CID 16133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 4-FLUOROPHENYL ISOTHIOCYANATE(1544-68-9) IR Spectrum [chemicalbook.com]

- 16. capotchem.com [capotchem.com]

- 17. New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool - PMC [pmc.ncbi.nlm.nih.gov]

- 18. THIOPHOSGENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 19. 4-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 20. CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide - Google Patents [patents.google.com]

- 21. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chemrxiv.org [chemrxiv.org]

Introduction: A Versatile Halogenated Reagent in Modern Drug Discovery

An In-depth Technical Guide to 2-Bromo-4-fluorophenyl isothiocyanate for Advanced Chemical Synthesis

This compound is a highly functionalized aromatic compound that has garnered significant interest among researchers in medicinal chemistry and materials science. Its strategic importance lies in the unique arrangement of three distinct reactive centers: a nucleophile-avid isothiocyanate group, a bromine atom amenable to cross-coupling reactions, and a fluorine atom that can modulate the physicochemical properties of derivative molecules. This trifecta of functionality makes it an invaluable building block for constructing complex molecular architectures, particularly in the synthesis of novel therapeutic agents and agrochemicals.[1][2]

The presence of fluorine is particularly noteworthy, as its incorporation into drug candidates can significantly enhance metabolic stability, bioavailability, and binding affinity to biological targets.[2] This guide, intended for chemists and drug development professionals, provides a comprehensive overview of this compound, detailing its properties, reactivity, synthetic applications, and essential safety protocols.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for reaction planning, stoichiometry calculations, and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 175205-35-3 | [3] |

| Molecular Formula | C₇H₃BrFNS | [1][3] |

| Molecular Weight | 232.07 g/mol | [1][3] |

| Boiling Point | 287.2 ± 30.0 °C (Predicted) | [1] |

| Density | 1.59 ± 0.1 g/cm³ (Predicted) | [1] |

| Appearance | Data not available; related compounds are typically liquids or low-melting solids. |

Synthesis and Chemical Reactivity

Synthetic Origins

While specific manufacturing protocols are proprietary, the synthesis of aryl isothiocyanates like this compound typically begins with the corresponding primary amine, in this case, 2-bromo-4-fluoroaniline.[4] General synthetic strategies involve the reaction of the aniline with a thiocarbonyl transfer reagent, such as thiophosgene or carbon disulfide (CS₂), to form the isothiocyanate functional group.[5][6] These methods are well-established in organic chemistry for their reliability in producing a wide array of isothiocyanates.[5][7]

Core Reactivity: A Dual-Action Synthetic Hub

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

-

The Isothiocyanate Group (-N=C=S): The central carbon atom of the isothiocyanate group is highly electrophilic. This makes it a prime target for attack by a wide range of nucleophiles, including amines, alcohols, and thiols.[4] The most common and synthetically valuable reaction is with primary or secondary amines to form substituted thiourea derivatives. These thiourea scaffolds are prevalent in many biologically active compounds.

-

The Aryl Halides (Br and F): The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations.[4] This allows for the introduction of new carbon-carbon or carbon-nitrogen bonds at the 2-position of the phenyl ring. The fluorine atom, while generally less reactive in cross-coupling, significantly influences the electronic properties of the aromatic ring, impacting both the reactivity of the other sites and the biological activity of the final product.[4]

This differential reactivity allows for a sequential and controlled functionalization strategy. A researcher can first perform a nucleophilic addition at the isothiocyanate group and then, in a subsequent step, execute a cross-coupling reaction at the bromine site, enabling the efficient construction of complex molecules.

Applications in Drug Discovery and Organic Synthesis

This compound is primarily utilized as an intermediate in the synthesis of high-value chemical entities for the pharmaceutical and agrochemical industries.[1]

-

Synthesis of Bioactive Heterocycles: The thiourea derivatives formed from this reagent can be further cyclized to generate a variety of heterocyclic systems, such as thiazoles and thiadiazoles, which are known privileged scaffolds in medicinal chemistry.

-

Kinase Inhibitor Development: Halogenated aromatic scaffolds are cornerstones in the design of kinase inhibitors for oncology and inflammatory diseases.[8] The ability to selectively functionalize the 2-Bromo-4-fluorophenyl core allows for the precise positioning of pharmacophores required for potent and selective enzyme inhibition.

-

Probing Biological Systems: As a reactive handle, it can be used to synthesize chemical probes for covalently labeling specific amino acid residues (like cysteine or lysine) in proteins, aiding in target identification and validation.[6]

Experimental Protocol: Synthesis of a Substituted Thiourea

This protocol provides a representative, self-validating workflow for the reaction of this compound with a generic primary amine.

Objective: To synthesize an N,N'-disubstituted thiourea derivative via nucleophilic addition.

Materials:

-

This compound (1.0 eq)

-

Selected primary amine (e.g., benzylamine) (1.05 eq)

-

Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

-

Stir plate and magnetic stir bar

-

Round-bottom flask and condenser

-

Inert gas supply (Nitrogen or Argon)

Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound and the anhydrous solvent. Begin stirring to ensure complete dissolution.

-

Nucleophile Addition: Slowly add the primary amine to the stirred solution at room temperature. The reaction is often exothermic, so a controlled addition rate is advised.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The disappearance of the starting isothiocyanate spot indicates reaction completion. This typically occurs within 1-4 hours.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: The crude product is often a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure thiourea derivative.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to minimize exposure.[9][10]

-

Health Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin.[9][10] It is known to cause skin irritation and serious eye irritation.[9][10] Furthermore, it is a lachrymator, meaning it can cause irritation and tearing of the eyes upon exposure.[9]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated chemical fume hood.[10][11] Mandatory PPE includes:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9][12][13]

-

Spill & Disposal: In case of a spill, evacuate the area and use appropriate absorbent material.[10] All waste material must be disposed of in accordance with local, state, and federal regulations, typically via an approved hazardous waste disposal plant.[9][10]

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[9]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[9][13]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[9][13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Conclusion

This compound is a powerful and versatile reagent for the synthesis of complex organic molecules. Its unique combination of an electrophilic isothiocyanate group and a bromine atom suitable for cross-coupling makes it a valuable asset in the toolkit of medicinal and materials chemists. By enabling the construction of novel thioureas and functionalized aromatic systems, it serves as a key intermediate in the discovery pipelines for new pharmaceuticals and other high-performance materials. Adherence to strict safety protocols is paramount when handling this reactive and hazardous compound, ensuring its potential can be harnessed safely and effectively.

References

- This compound, tech. | CAS 175205-35-3 | SCBT. (n.d.). Santa Cruz Biotechnology.

- 2-Bromo-4,6-difluorophenyl isothiocyanate | Benchchem. (n.d.). BenchChem.

- Cas 1027513-65-0, 2-BROMO-5-FLUOROPHENYL ISOTHIOCYANATE | lookchem. (n.d.). LookChem.

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 19). Thermo Fisher Scientific.

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 12). Thermo Fisher Scientific.

- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6). Sigma-Aldrich.

- SAFETY DATA SHEET. (n.d.).

- SAFETY DATA SHEET - Pfaltz & Bauer. (n.d.). Pfaltz & Bauer.

- 4-Fluorophenyl isothiocyanate 98 1544-68-9 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- 4-Fluorophenyl isothiocyanate 98 1544-68-9 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing). (n.d.). Royal Society of Chemistry.

- Recent Advancement in the Synthesis of Isothiocyanates. (n.d.).

- 4-BROMO-2-FLUOROPHENYL ISOTHIOCYANATE CAS#: - ChemicalBook. (n.d.). ChemicalBook.

- 2-Fluorophenyl isothiocyanate | C7H4FNS | CID 97520 - PubChem. (n.d.). National Center for Biotechnology Information.

- 4-FLUOROPHENYL ISOTHIOCYANATE | 1544-68-9 - ChemicalBook. (2025, September 25). ChemicalBook.

- 710351-24-9(3-BROMO-4-FLUOROPHENYL ISOTHIOCYANATE) Product Description. (n.d.). ChemicalBook.

- Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur - MDPI. (n.d.). MDPI.

- 1544-68-9, 4-Fluorophenyl isothiocyanate Formula - ECHEMI. (n.d.). ECHEMI.

- Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- The Strategic Utility of 2-Bromo-4-iodopyridine in Modern Medicinal Chemistry: A Technical Guide - Benchchem. (n.d.). BenchChem.

- 4-Fluorophenyl Isothiocyanate 1544-68-9 | TCI AMERICA. (n.d.). TCI AMERICA.

- Comparative Analysis of Isothiocyanates for Researchers and Drug Development Professionals - Benchchem. (n.d.). BenchChem.

- 4-Bromophenyl isothiocyanate | C7H4BrNS | CID 16133 - PubChem. (n.d.). National Center for Biotechnology Information.

- Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy - PMC. (2023, May 23). National Center for Biotechnology Information.

- 4-Bromophenyl isothiocyanate 97 1985-12-2 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC - PubMed Central. (2019, April 23). National Center for Biotechnology Information.

Sources

- 1. Cas 1027513-65-0,2-BROMO-5-FLUOROPHENYL ISOTHIOCYANATE | lookchem [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur | MDPI [mdpi.com]

- 7. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. pfaltzandbauer.com [pfaltzandbauer.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. fishersci.com [fishersci.com]

Introduction: The Critical Role of Solubility in Harnessing Bioactive Scaffolds

An In-depth Technical Guide to the Solubility of 2-Bromo-4-fluorophenyl isothiocyanate in Organic Solvents

This compound is a halogenated aromatic isothiocyanate, a class of compounds of significant interest to the pharmaceutical and agrochemical industries. Isothiocyanates, both natural and synthetic, are recognized for their potent biological activities, including anticarcinogenic and antimicrobial properties.[1][2][3] Their utility as covalent binders and pharmacophores makes them valuable starting materials in drug discovery campaigns.[4][5] The successful application of this compound in any synthetic or screening protocol, however, is fundamentally dependent on a thorough understanding of its solubility.

Solubility is not merely a physical constant; it is a critical parameter that dictates reaction kinetics, influences purification strategies such as crystallization, and governs the formulation of compounds for biological assays.[6][7] An incorrect choice of solvent can lead to failed reactions, inaccurate screening results, and significant delays in development timelines. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound, empowering researchers to make informed, data-driven decisions.

Physicochemical Profile and Theoretical Solubility Considerations

To predict the solubility of a compound, we must first analyze its molecular structure and inherent physicochemical properties. The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of this analysis, stating that substances with similar polarities and intermolecular forces are more likely to be miscible or soluble in one another.[8][9]

Molecular Structure:

Key Physicochemical Properties:

| Property | Value / Prediction | Implication for Solubility |

| Molecular Formula | C₇H₃BrFNS[10] | - |

| Molecular Weight | 232.07 g/mol [10] | Larger molecules can sometimes present solubility challenges compared to smaller analogs.[11] |

| Predicted Boiling Point | 287.2 ± 30.0 °C | Indicates strong intermolecular forces that must be overcome by the solvent. |

| Predicted Density | 1.59 ± 0.1 g/cm³ | - |

| Key Functional Groups | Isothiocyanate (-N=C=S), Phenyl ring, Bromo (-Br), Fluoro (-F) | The polar isothiocyanate group will interact with polar solvents. The largely non-polar, halogenated aromatic ring will favor interactions with non-polar or moderately polar solvents. |

| Hydrogen Bonding | Acceptor: Yes (via N and S atoms) Donor: No | The molecule can accept hydrogen bonds from protic solvents, but cannot donate them. This limits its ability to fully integrate into the hydrogen-bonding network of solvents like water or methanol. |

Predicted Solubility in Different Solvent Classes:

-

Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane): The bulky, non-polar, halogenated phenyl ring constitutes a significant portion of the molecule's surface area. Therefore, this compound is expected to exhibit moderate to good solubility in these solvents through London dispersion forces and dipole-induced dipole interactions.

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile, Dimethyl Sulfoxide (DMSO)): This class of solvents is likely to be the most effective. They possess a significant dipole moment to interact favorably with the polar isothiocyanate group but lack the strong, self-associating hydrogen bond network of protic solvents. This allows them to effectively solvate the molecule. High solubility is predicted, particularly in DMSO and THF.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Solubility is expected to be limited . While these solvents are polar, the solute molecule cannot act as a hydrogen bond donor, preventing its full integration into the solvent's hydrogen-bonded structure. Furthermore, the large non-polar region of the molecule is disfavored by the highly polar nature of water.

The following diagram illustrates the conceptual interactions governing these predictions.

Caption: Predicted solute-solvent interactions.

Gold Standard Protocol: Experimental Solubility Determination via the Shake-Flask Method

Theoretical predictions require empirical validation. The equilibrium shake-flask method is a robust and widely accepted technique for determining the solubility of a compound.[12] It involves agitating an excess of the solid solute with the solvent for a sufficient period to reach equilibrium, followed by quantifying the concentration of the dissolved compound in the supernatant.

Required Materials & Equipment:

-

This compound (solid)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Orbital shaker or rotator with temperature control

-

Centrifuge capable of holding the vials

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

Step-by-Step Experimental Workflow:

-

Preparation of Stock Standard: Accurately weigh a known amount (e.g., 10 mg) of this compound and dissolve it in a suitable solvent (in which it is freely soluble, like acetonitrile) in a volumetric flask (e.g., 10 mL) to create a stock solution of known concentration (e.g., 1 mg/mL). This will be used to create a calibration curve.

-

Sample Preparation:

-

Add an excess amount of solid this compound to several pre-weighed glass vials. An amount that is at least 2-3 times the expected solubility is recommended (e.g., 5-10 mg).

-

Accurately add a known volume (e.g., 2.0 mL) of the desired test solvent to each vial.

-

Securely cap the vials. Prepare each solvent condition in triplicate for statistical validity.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the slurries for a defined period, typically 24 to 48 hours, to ensure that equilibrium is reached. A preliminary time-course experiment can determine the minimum time required to achieve a stable concentration.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow coarse particles to settle.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet all undissolved solid material. This step is critical to avoid artificially inflating the measured solubility.

-

-

Sample Analysis:

-

Calibration: Prepare a series of dilutions from the stock standard to create a calibration curve (e.g., 100, 50, 25, 10, 1 µg/mL). Analyze these standards via HPLC-UV or UV-Vis spectroscopy and plot the instrument response (e.g., peak area) against concentration.

-

Sample Dilution & Quantification: Carefully withdraw an aliquot of the clear supernatant from a centrifuged vial. Immediately filter it through a 0.22 µm syringe filter into a clean analysis vial. Crucially, perform a known dilution of the filtrate with the mobile phase or appropriate solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method as the standards.

-

Calculate the concentration of the saturated solution using the calibration curve, remembering to account for the dilution factor.

-

The following diagram outlines this experimental workflow.

Caption: Workflow for Shake-Flask Solubility Determination.

Data Presentation and Interpretation

All experimentally determined solubility data should be recorded systematically. This allows for clear comparison across different solvent systems and provides a valuable resource for future experimental design.

Table for Recording Experimental Solubility Data:

| Solvent | Solvent Class | Temperature (°C) | Replicate 1 (mg/mL) | Replicate 2 (mg/mL) | Replicate 3 (mg/mL) | Average Solubility (mg/mL) | Std. Dev. |

| Hexane | Non-Polar | 25.0 | |||||

| Toluene | Non-Polar | 25.0 | |||||

| Dichloromethane | Non-Polar | 25.0 | |||||

| Diethyl Ether | Polar Aprotic | 25.0 | |||||

| Tetrahydrofuran | Polar Aprotic | 25.0 | |||||

| Acetonitrile | Polar Aprotic | 25.0 | |||||

| Dimethyl Sulfoxide | Polar Aprotic | 25.0 | |||||

| Methanol | Polar Protic | 25.0 | |||||

| Ethanol | Polar Protic | 25.0 |

Conclusion

Accurate solubility prediction is a complex field, with computational models continually evolving.[6][13] However, for the practicing researcher, the empirical data generated through the meticulous application of the shake-flask method remains the definitive standard. By investing the effort to determine this data, scientists can ensure the efficiency, reproducibility, and ultimate success of their research endeavors involving this versatile chemical building block.

References

-

Title: Physics-Based Solubility Prediction for Organic Molecules Source: Chemical Reviews URL: [Link]

-

Title: Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models Source: PubMed Central URL: [Link]

-

Title: How To Predict Solubility Of Organic Compounds? Source: Chemistry For Everyone - YouTube URL: [Link]

-

Title: Machine learning with physicochemical relationships: solubility prediction in organic solvents and water Source: Nature Communications URL: [Link]

-

Title: Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics Source: AIChE Journal URL: [Link]

-

Title: Are isothiocyanates potential anti-cancer drugs? Source: PubMed Central URL: [Link]

-

Title: How To Determine Solubility Of Organic Compounds? Source: Chemistry For Everyone - YouTube URL: [Link]

-

Title: (PDF) Are isothiocyanates potential anti-cancer drugs? Source: ResearchGate URL: [Link]

-

Title: Experiment: Solubility of Organic & Inorganic Compounds Source: University Website URL: [Link]

-

Title: The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents Source: National Institutes of Health (NIH) URL: [Link]

-

Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: University Course Material URL: [Link]

-

Title: Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis Source: University Lab Manual URL: [Link]

-

Title: solubility experimental methods.pptx Source: Slideshare URL: [Link]

-

Title: 2-BROMO-5-FLUOROPHENYL ISOTHIOCYANATE Source: LookChem URL: [Link]

-

Title: Isothiocyanates: Unveiling the Health Benefits and Mechanisms of Cruciferous Compounds Source: Nacalai Tesque, Inc. URL: [Link]

-

Title: Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management Source: Frontiers in Pharmacology URL: [Link]

-

Title: 4-Fluorophenyl isothiocyanate Source: PubChem URL: [Link]

Sources

- 1. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isothiocyanates: Unveiling the Health Benefits and Mechanisms of Cruciferous Compounds - Amerigo Scientific [amerigoscientific.com]

- 5. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 6. d-nb.info [d-nb.info]

- 7. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.ws [chem.ws]

- 10. scbt.com [scbt.com]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Stability and Storage of 2-Bromo-4-fluorophenyl isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

2-Bromo-4-fluorophenyl isothiocyanate is a key reagent in synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. Its utility stems from the reactive isothiocyanate (-N=C=S) group, which serves as a versatile handle for the introduction of the 2-bromo-4-fluorophenyl moiety into a target molecule. However, the very reactivity that makes this compound valuable also predisposes it to degradation if not handled and stored correctly. This in-depth technical guide provides a comprehensive overview of the chemical stability of this compound, detailing its degradation pathways and offering evidence-based best practices for its storage and handling to ensure its integrity and performance in research and development settings.

I. Chemical Stability Profile

The stability of this compound is primarily dictated by the electrophilic nature of the central carbon atom in the isothiocyanate group. This electrophilicity makes it susceptible to attack by nucleophiles, with water being the most common culprit in a laboratory setting.

Hydrolytic Instability: The Primary Degradation Pathway

The most significant factor affecting the stability of this compound is its sensitivity to moisture.[1] The process of hydrolysis, particularly in acidic conditions, leads to the decomposition of the isothiocyanate functionality.[2]

The mechanism of acid-catalyzed hydrolysis of aryl isothiocyanates involves a two-step process:

-

Formation of a Thiocarbamic Acid Intermediate: The reaction is initiated by the protonation of the nitrogen atom, followed by the nucleophilic attack of a water molecule on the electrophilic carbon of the isothiocyanate group. This results in the formation of an unstable thiocarbamic acid intermediate.[2]

-

Decomposition to the Corresponding Amine: The thiocarbamic acid intermediate rapidly decomposes to yield the corresponding primary amine, 2-bromo-4-fluoroaniline, and carbonyl sulfide (COS), which can further hydrolyze to carbon dioxide and hydrogen sulfide.[2]

Caption: Acid-catalyzed hydrolysis of this compound.

The rate of hydrolysis is influenced by several factors, including pH and temperature. Generally, the degradation of isothiocyanates is more rapid in acidic or basic aqueous solutions compared to neutral conditions.[3]

Reactivity with Other Nucleophiles

Beyond water, this compound can readily react with other nucleophiles commonly encountered in a laboratory setting. Understanding these reactions is crucial to prevent unintended side reactions and ensure the purity of the starting material.

-

Alcohols and Amines: Alcohols and primary or secondary amines react with the isothiocyanate group to form thiocarbamates and thioureas, respectively. These reactions are often rapid and can lead to the consumption of the starting material if it comes into contact with alcohol solvents or amine-based reagents.

-

Thiols: Thiols are also potent nucleophiles that react with isothiocyanates to form dithiocarbamates.

The presence of electron-withdrawing halogen substituents (bromine and fluorine) on the phenyl ring can influence the reactivity of the isothiocyanate group, though the precise quantitative effect on the stability of this specific molecule is not extensively documented in publicly available literature.[4][5]

II. Recommended Storage and Handling Protocols

To maintain the chemical integrity of this compound, it is imperative to adhere to strict storage and handling protocols that minimize its exposure to detrimental conditions.

Optimal Storage Conditions

The following table summarizes the recommended storage conditions for this compound based on information from safety data sheets and general principles of isothiocyanate stability.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigeration) | Reduces the rate of potential degradation reactions. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Displaces moisture and oxygen, preventing hydrolysis and potential oxidation. |

| Container | Tightly sealed, amber glass bottle | Protects from moisture ingress and light. |

| Location | Dry, well-ventilated area | Prevents accidental exposure to moisture and ensures safety. |

Causality Behind the Recommendations:

-

Low Temperature: Chemical reactions, including degradation pathways, are temperature-dependent. Storing the compound at a reduced temperature significantly slows down the kinetics of hydrolysis and other potential decomposition reactions.

-

Inert Atmosphere: The primary degradation pathway is hydrolysis. By storing the compound under an inert atmosphere, ambient moisture is displaced, thereby minimizing the risk of water-mediated degradation.

-

Tightly Sealed Container: This is the first line of defense against moisture from the laboratory environment. The integrity of the container's seal is paramount for long-term stability.

-

Protection from Light: While not as critical as moisture sensitivity for many isothiocyanates, protection from light is a general best practice for storing reactive organic compounds to prevent any potential photochemical reactions.

Safe Handling Procedures

Proper handling techniques are essential to prevent contamination and degradation during use.

Step-by-Step Aliquoting Protocol:

-

Equilibration: Before opening, allow the container of this compound to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.

-

Inert Atmosphere Handling: Whenever possible, handle the compound under an inert atmosphere, such as in a glove box or using a Schlenk line.

-

Use of Dry Equipment: Ensure all spatulas, syringes, and glassware are scrupulously dried before coming into contact with the compound.

-

Minimize Exposure Time: Open the container for the shortest possible time to minimize exposure to the laboratory atmosphere.

-

Inert Gas Purge: After taking the desired amount, flush the headspace of the container with a dry, inert gas before tightly resealing.

-

Immediate Use: Ideally, solutions of this compound should be prepared immediately before use in a dry, aprotic solvent.

Caption: Recommended workflow for handling this compound.

III. Assessing Chemical Purity and Degradation

Regularly assessing the purity of this compound is crucial, especially for long-term storage or when using a previously opened container.

Analytical Techniques for Purity Assessment

Several analytical techniques can be employed to determine the purity of this compound and to detect the presence of its primary degradation product, 2-bromo-4-fluoroaniline.

| Technique | Application |

| HPLC-UV | Quantitative analysis of purity and detection of amine degradation product.[6][7] |

| GC-MS | Identification and quantification of volatile degradation products.[3] |

| FTIR Spectroscopy | Monitoring the disappearance of the characteristic isothiocyanate peak (~2100 cm⁻¹) and the appearance of amine N-H stretches. |

| ¹H and ¹⁹F NMR | Structural confirmation and detection of impurities. |

Exemplary HPLC Protocol for Stability Assessment

This protocol provides a general framework for developing a stability-indicating HPLC method. Method optimization and validation are essential for specific applications.

-

Standard Preparation:

-

Prepare a stock solution of this compound in a dry, aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Prepare a separate stock solution of the potential degradation product, 2-bromo-4-fluoroaniline.

-

Create a series of working standards by diluting the stock solutions to generate a calibration curve.

-

-

Sample Preparation for Stability Study:

-

Prepare solutions of this compound in the desired matrix (e.g., buffered aqueous solutions of different pH, organic solvents) at a known concentration.

-

Store the samples under the desired conditions (e.g., different temperatures, light exposure).

-

At specified time points, withdraw an aliquot of the sample and dilute it with the mobile phase to a concentration within the calibration range.

-

-

Chromatographic Conditions (Starting Point):

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with or without a modifier like 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where both the parent compound and the degradation product have significant absorbance (e.g., ~254 nm, requires experimental verification).

-

Injection Volume: 10-20 µL.

-

-

Data Analysis:

-

Monitor the peak area of this compound over time.

-

Calculate the percentage of the remaining compound at each time point.

-

If possible, identify and quantify the peak corresponding to 2-bromo-4-fluoroaniline.

-

From the degradation profile, the shelf-life or half-life under the tested conditions can be estimated.

-

IV. Conclusion

The chemical stability of this compound is intrinsically linked to its high reactivity, which is the very reason for its utility in chemical synthesis. Its primary vulnerability is moisture, leading to hydrolysis and the formation of the corresponding aniline derivative. By understanding the degradation pathways and implementing stringent storage and handling protocols, researchers can ensure the integrity and reactivity of this valuable reagent. Adherence to the principles of storage in a cool, dry, and inert environment, coupled with careful handling practices, will safeguard the quality of this compound, leading to more reliable and reproducible experimental outcomes in drug discovery and development.

References

-

Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)-3-arylthiourea Derivatives: A Theoretical Study. ACS Omega. 2021. Available from: [Link]

-

The kinetics and mechanism of the hydrolysis of p-nitrophenyl isothiocyanate promoted by soft metal ions. Journal of the Chemical Society, Perkin Transactions 2. 1980. Available from: [Link]

-

Experimentally determined rate constants at 25 °C for the hydrolysis of phenyl N-phenylcarbamates, phenyl N-methylcarbamates and Hammett substituent constants. ResearchGate. 2013. Available from: [Link]

-

Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)-3-arylthiourea Derivatives: A Theoretical Study. ACS Omega. 2021. Available from: [Link]

-

Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2. 1992. Available from: [Link]

-

Stability and antimicrobial activity of allyl isothiocyanate during long-term storage in an oil-in-water emulsion. Journal of Food Science. 2010. Available from: [Link]

-

Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology. 2015. Available from: [Link]

-

Stability studies of isothiocyanates and nitriles in aqueous media. ResearchGate. 2015. Available from: [Link]

-

Stability of Allyl Isothiocyanate in an Aqueous Solution. Natural Science of Hainan University. 2023. Available from: [Link]

-

Recent Advancement in the Synthesis of Isothiocyanates. ChemRxiv. 2023. Available from: [Link]

-

Encapsulation of Allyl Isothiocyanate by Freeze- and Spray-Drying: Effects on Retention and Sensory Perception in Sodium-Reduced Soups. MDPI. 2024. Available from: [Link]

-

Pharmacokinetics, Tissue Distribution, and Anti-Lipogenic/Adipogenic Effects of Allyl-Isothiocyanate Metabolites. PLOS ONE. 2015. Available from: [Link]

-

Three-Component Reaction of Isothiocyanates, Amines, and Sulfonium Salts Leading to S-Alkyl Isothioureas. ResearchGate. 2020. Available from: [Link]

-

Reversed-phase high-performance liquid chromatographic method development and validation for allyl isothiocyanate estimation in phytosomes of Brassica nigra extract. Pharmacognosy Research. 2016. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. thaiscience.info [thaiscience.info]

- 4. Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)-3-arylthiourea Derivatives: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Reversed-phase high-performance liquid chromatographic method development and validation for allyl isothiocyanate estimation in phytosomes of Brassica nigra extract - PMC [pmc.ncbi.nlm.nih.gov]

safety and handling precautions for 2-Bromo-4-fluorophenyl isothiocyanate

An In-Depth Technical Guide to the Safe Handling of 2-Bromo-4-fluorophenyl Isothiocyanate for Research and Development

Authored by: A Senior Application Scientist

Introduction: The Isothiocyanate Moiety in Modern Drug Discovery

This compound is a halogenated aryl isothiocyanate, a class of compounds of significant interest to the pharmaceutical and agrochemical industries. The intrinsic reactivity of the isothiocyanate functional group (-N=C=S) makes it a valuable synthon for creating diverse molecular architectures.[1] The electrophilic carbon atom of the isothiocyanate is susceptible to nucleophilic attack, readily reacting with amines, thiols, and alcohols to form thioureas, dithiocarbamates, and thiocarbamates, respectively.[2][3] This reactivity is fundamental to its utility in constructing complex heterocyclic systems and as a covalent modifier of biological targets.[4][5]

However, the very reactivity that makes this compound a powerful tool for synthesis also necessitates a rigorous and well-understood set of safety and handling protocols. The presence of bromine and fluorine atoms on the aromatic ring can further modulate its reactivity and toxicological profile.[2] This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in an understanding of its chemical nature, to ensure the safety of researchers and the integrity of experimental outcomes.

Section 1: Hazard Identification and Comprehensive Risk Assessment

A thorough understanding of the potential hazards is the cornerstone of safe laboratory practice. Based on data from structurally analogous aryl isothiocyanates, this compound is presumed to be a hazardous substance with multiple routes of potential exposure.[6][7][8] Like many aryl isothiocyanates, it is a potent lachrymator, a substance that causes tearing and irritation to the eyes upon exposure.[6][8]

Primary Hazard Concerns:

-

Acute Toxicity: Assumed to be harmful or toxic if swallowed, inhaled, or absorbed through the skin.[6][7][9] The isothiocyanate group can react with biological nucleophiles, leading to systemic toxicity.

-

Severe Irritation and Corrosion: Expected to cause severe skin irritation or burns and serious eye damage upon direct contact.[10][11] Prolonged or repeated exposure can lead to dermatitis.

-

Respiratory and Skin Sensitization: Isothiocyanates are known sensitizers. Inhalation may cause allergy or asthma-like symptoms, and skin contact may lead to an allergic skin reaction.[11][12][13] Once an individual is sensitized, subsequent exposures to even minute quantities can trigger a severe allergic response.

-

Moisture Sensitivity: Reacts with water, potentially releasing toxic vapors.[7] This reactivity also means it is incompatible with strong acids, bases, alcohols, and amines.[7][14]

Quantitative Hazard Summary

For rapid risk assessment, the following table summarizes the anticipated hazard classifications.

| Hazard Classification | Description | Precautionary Codes (Anticipated) |

| Acute Oral Toxicity | Harmful if swallowed. | P264, P270, P301+P317, P330 |

| Acute Dermal Toxicity | Harmful in contact with skin. | P280, P302+P352, P317 |

| Acute Inhalation Toxicity | Harmful if inhaled. | P261, P271, P304+P340 |

| Skin Corrosion/Irritation | Causes skin irritation, potentially severe burns. | P280, P302+P352, P332+P317, P362+P364 |

| Serious Eye Damage/Irritation | Causes serious eye irritation or damage. | P280, P305+P351+P338 |

| Respiratory/Skin Sensitization | May cause allergic reactions. | P261, P284, P342+P311 |

Precautionary statement codes are based on analogous compounds and the Globally Harmonized System (GHS). Always refer to the supplier-specific Safety Data Sheet (SDS).[15]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

Containment is the first and most critical line of defense. The principle is to create physical barriers between the researcher and the hazardous material.

Engineering Controls: The Primary Barrier

-

Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setups, must be conducted inside a certified chemical fume hood.[12][13][16] This is non-negotiable. The fume hood's constant airflow protects the user from inhaling toxic and irritating vapors.

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of fugitive emissions.[7]

-

Safety Infrastructure: An eyewash station and an emergency safety shower must be readily accessible and within a 10-second travel distance from the workstation.[10][16][17] Their functionality must be checked regularly.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential but should never be considered a substitute for robust engineering controls.

-

Eye and Face Protection: Tight-fitting chemical safety goggles are mandatory.[17] Due to the severe irritant and corrosive nature of the compound, a full-face shield must be worn over the goggles whenever there is a risk of splashing.[10][13]

-

Skin and Body Protection:

-

Gloves: Use chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended for incidental contact.[13] For prolonged handling or immersion, heavier-duty gloves should be considered. Crucially, inspect gloves for any signs of degradation or perforation before each use and dispose of them immediately after handling the compound to prevent cross-contamination. [7]

-

Lab Coat: A flame-retardant lab coat, fully buttoned, is required.[12]

-

Clothing: Long pants and closed-toe shoes are mandatory.[13] No part of the skin on the legs or feet should be exposed.

-

-

Respiratory Protection: When engineering controls are not sufficient (e.g., during a large spill cleanup), a NIOSH-approved respirator with an organic vapor cartridge is required.[10][17] A full respiratory protection program that complies with OSHA 29 CFR 1910.134 should be in place.[16]

Section 3: Standard Operating Protocol for Safe Handling and Experimentation

Adherence to a systematic workflow is critical for minimizing risk. The following protocol outlines the key steps for safely incorporating this compound into an experimental procedure.

Safe Handling and Experimentation Workflow

Caption: A step-by-step workflow for the safe handling of this compound.

Step-by-Step Methodology

-

Preparation and Pre-Work Checklist:

-

Thoroughly read and understand the Safety Data Sheet (SDS) before beginning any work.[13]

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Confirm the location and functionality of the nearest eyewash station and safety shower.[16]

-

Don all required PPE as described in Section 2.

-

-

Weighing and Transfer:

-

Reaction Setup:

-

Add the reagent to the reaction vessel, which is already charged with solvent, not the other way around. This helps to dissipate any heat of solution.

-

The reaction should be performed in a closed system or a system equipped with a condenser and a drying tube/bubbler to prevent the release of vapors and the ingress of moisture.[7]

-

-

Post-Reaction Workup and Decontamination:

-

Quench the reaction carefully, as reactions with nucleophilic quenching agents can be exothermic.

-

All waste, including residual compound, contaminated solvents, and disposable materials (gloves, pipette tips, paper towels), must be collected in a designated, labeled hazardous waste container.[10] Do not mix with incompatible waste streams.

-

Decontaminate glassware by rinsing with a suitable solvent (e.g., acetone) in the fume hood, collecting the rinsate as hazardous waste. A subsequent wash with a solution of sodium hypochlorite (bleach) can be used to decompose residual isothiocyanate, followed by a standard glassware washing procedure.

-

Section 4: Storage, Stability, and Incompatibility

Proper storage is crucial for maintaining the chemical's purity and for preventing hazardous situations.

-

Storage Conditions: Store in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[14][17] The storage area should be designated for corrosive and toxic materials. Refrigeration is often recommended.[14][16]

-

Container Integrity: Keep the container tightly closed to prevent moisture from entering and to stop vapors from escaping.[17][18] If the original container is compromised, transfer the material to a suitable, properly labeled new container.

-

Incompatible Materials: Avoid contact with water, strong oxidizing agents, strong bases, acids, alcohols, and amines.[7][10][14] Contact with these substances can lead to vigorous or exothermic reactions, releasing toxic gases.

Section 5: Emergency Procedures: A Validated Response Plan

Immediate and correct action during an emergency can significantly mitigate harm.

Exposure Response

-

Inhalation: Immediately move the affected person to fresh air.[17][19] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (avoiding mouth-to-mouth resuscitation). Seek immediate medical attention.[17]

-

Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[17][19] Seek immediate medical attention. Do not reuse contaminated clothing until it has been properly decontaminated.

-

Eye Contact: Immediately flush the eyes with lukewarm, gently flowing water for at least 15-30 minutes, holding the eyelids open.[17][19] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[10][19] If the person is conscious and alert, rinse their mouth with water and give them 1-2 glasses of water to drink.[17] Seek immediate medical attention.

Spill and Leak Response

-

Small Spills (in a fume hood):

-

Ensure all non-essential personnel evacuate the area.

-

Wearing appropriate PPE, absorb the spill with an inert, non-combustible material like vermiculite, sand, or earth.[19]

-

Using clean, non-sparking tools, collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[19]

-

Wipe down the spill area with a decontaminating solution (e.g., dilute bleach), followed by soap and water.

-

-

Large Spills:

-

Evacuate the laboratory immediately and alert others.

-

Isolate the area and prevent entry.

-

Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

-

Only personnel trained and equipped for hazardous spill cleanup should address the situation.[20]

-

References

- A Comparative Guide to the Reactivity of Aliphatic and Aromatic Isothiocyanates. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHK4vh4vbbtGf2rzxSEzLDxf51t0Smqs2cKHwdS8FQkAXUYlXGmh26pBxK03GDEQkAvIPz73WfbhJp6X15h3rmr2o83JYOsksXBjR0-TD-FSu1ZQQDw-GS0ib0cL_3hpEPTv-42y4FfFjX9MONQOQXFnc0ooGxUZBoM3qQuCFkGAitPzf-Y8APwEk4REwnSjxw43dBpMTyVXXUn3tmVBSFcsacslwyk_aM2En8=]

- methyl isothiocyanate - Report. CAMEO Chemicals | NOAA. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFv7dbZvFAcHHP0FB3jVHTr4yr7Otjk00yiVxP_pgbw6NXn52pPbSqxF2WwkUOTIkLGBuc9QiG36Jm-S1TfxG717jsxyRfTPJxhi66dYjp6YBAUi66dRY8_GL3TJ7XNkNT0aKCXzJxzDhT0Dg==]

- Personal protective equipment for handling 2-Cyanoethyl isothiocyanate. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpocmh5mhJXKXhCxxWKJwz7kP39QepP_1QuFCSqvJRMaHpKhVK-cGOzNoDw_cIcGAiA6Djm3-57UrIIpc8pp4z3NYVmDD0rI2aa7k0DzIoAdEUrsw1Foe_FiXUHJfjY3HD8SRGdNqwZ0SunuN8G_VyP9LaZ-EowXU78w_O9qAjCq5Bujc33p5CpRLCnxbahRIsawLYlvEI4FNOOdsf2Dn_u1o=]

- Personal protective equipment for handling 4-(Dimethylamino)phenyl isothiocyanate. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcxuqMT2PpsdvQGLUfRYVKewqL4PkBViEi0l_aDdknNgGAPfwFmfWWONdmY3ZiiuTPkntA7L-0r-bjLMGrCha9BR2NhXfy5yuYnkQeudvPXGd4uWEXkP9dnLNqmd5v8ZIwIMNpQW77Kx2XZeeS8LjPYWaIktq4FT8mz_PePG5-U5fLBsUwiagicw-ET3g6U7z6ScDLabf9RiwkA2gXAQo9QwLnxn40FoY7yx2kOA==]

- Material Safety Data Sheet - Methyl isothiocyanate. Cole-Parmer. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNfY-_5Nz6JsGETZkLYX-yxEtBEQvjwjhAF6SImxmqvx6_7KZpivn-ZZeOK_S5wlmXW628xX_AxfoULO8MrMdfjlmazgmUJLlwE5hhQJzzInp_3gssEm2Tf-DpM50dKVE8HP6DiqFrSlVdZ1E=]

- Common Name: METHYL ISOTHIOCYANATE HAZARD SUMMARY. NJ.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZzrZ2kJDM0KC92_8XGHwFQh4Mo3dOx5GDJc4aATCtD8QwlwQdu5pXrQNOHH-LOJhTmgJXAjETS64I0UBg44hJ0pbO0DE7KsF_xEn26WzA-SHEBrqeVRQmloyfGG1yHHhZZhZN-fRgrk48Vom6LUns]

- Personal protective equipment for handling 2,6-Difluorophenyl isothiocyanate. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFqeCNlxZgPvXvvo71kmUR0J38LzPqsYbMfyfzK0YpgyjndVl-Fguq4uOLo_Z49Ycl2rWdntMl2cYx-BNunH7SXf3zLeI_qtWfnvlF9AUrSqq9MBW1HquV9wMjD-FMg4GXB4gTaR5ACOVFYyu4X7VkFy4AZn1p1YG3dEK6lcCZ4moIFW7VFyTWnczc4tlvO-lfm1I5y2CYpSPdzfTTAoTpw9zusg5pcUtR]

- 2-BROMOPHENYL ISOTHIOCYANATE - Safety Data Sheet. ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_VuNGxt7tMnJMibQDRabtGGve-sBgurjmQctDqVEAW4JT7rcoFwj4qTJu0FhyZ4Ulav3B-_ZtafIE_jbZ-KfWjItDh6I_05Sj1-ZgEMowNOuhpjZHPPc2ybwkFINBBZdzBCwNhAbIFSSWHNT1lnoMG5jq9hJSEQWahFwb]

- The reactions of substituted 1,2,3-triazolium-1-aminide 1,3-dipoles with aryl isothiocyanates. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyrqogYk6P4f7pNZJEbncz-GbCPXfeUij7SLzsHspTaeJq13_YnVZpgObka42qU5JENFzBL93Q_2ZoUk1LbRqm57bUJCrLa4zL8-S3JSAjtDV0_BOsbUU6QVD_]

- Material Safety Data Sheet - Allyl isothiocyanate, 94%. Cole-Parmer. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7qbJrdCynANymUDE5JB92awMuciz7ctX9vUwNJhDXLqC7bcpHe2d8kG0X9tbHkYLOAa4gtq-1kQiCsL_qklbTuzEwPHKQ_rpAuM5m9NIFCLsoabrShupqY8ZUWtP5wplxhOsorbJnrd9_FfE=]

- SAFETY DATA SHEET - 2-Bromo-4-fluorophenol. Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWuujbaWn0G6EM2TuHlERuH0D0yR1wOgxdi5ipZoZWnJRAOL6ykYUARU6Me_rccUtDIllNmFkDmPObfI1yJeTvdkJYNm8tHAv7BqV8xPNGC2MPsy0xWoojU5CdFouGot4lg0FvgaiyhT2c8HzVtSnC17Vnfhlc-9ak1TCgCg2abSKE7YTr6xdchIazQVwC9MjrMUFcygn-b96X-3aGBSENKXuOV_HqqYsXw3bbQPWsfrVza6HoK72js_kXCz8=]

- SAFETY DATA SHEET - 4-Fluorophenyl isocyanate. Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyXzACTtwIDt6glFYi859wgrSf2CUMNbDAR6JY67H8jiBDTxk8He_EKdyDCioywM5Sp0BOtbEBdL6MBm-12-LQgUDKJgX-QBMvwqxOT3--Bsp8A5N-Lq4z4MxgYT43RLUoT2WHzcZB8__4dafwhxeJQZPYBbbQSH1bjUDmjXfqEh8uDEfpIgFaobVxrXqakg4=]

- SAFETY DATA SHEET - 2-Bromo-5-fluorophenyl isothiocyanate. Thermo Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0oDxX_9vEIYGpUlpAXof0-kEsZfc_4ia7jutUwlKkLYzaiYTWKuG1KSXbAImtnTSx_RfFhgWytzASj75_P6u1yz49JR9ad9NbNpl8HfSSQxvrry6qHIa4G6ruX5LbUPlSvHqUcMu9zHZeX2Bb2IOJHxm87WNs09TKV1DxkAa90n6na_80-ctnUFQkOePjaOolvehGkQzifcGI-2EDyPZAgSJ2uzngvYNjAnedR4G_jgwy3oIz_hIGzDJx1ZR_e_Ar9LV-wlOoVjnJsBA=]

- SAFETY DATA SHEET - Ethyl isothiocyanate. Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQSxlx9_H8b-CVbaUzBzKp08l4Ps0R3Pelzi7Gh-xol7aOFeMlX7AH4TqsUoBDzXqX3MXhxmyiaLCt5AkYVgv_ue9xRb1L87qtOkVlWENTypcKe1s2wL0KTzLbzYHlH-k-C8EFAgr7Mei9Tg5ceUuR3iRmxBI1cQGCGeSoQBiBL3AasT0B-SlUR8kPoS8qCTw=]

- SAFETY DATA SHEET - 3-Bromophenyl isothiocyanate. Thermo Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHszlPMSXwgDVmT84glbF_8fviPLnDDbz_KFDhgCqB6gNqqnFlUTP1GACK-DRP368lIrvvVN7RLjSNa0fbPPfu1nRSCY7HyAylCxbhuaBr_XA0q09EeTW4BBPmLPueko0b8v3pry68wF7ppWPcAhhom_JVLd7TOB9uteHYoxEv1WKFyyvCYiK-KxXXSdbUotCQMyLu1jC9AwOY19fqsgnEV-MDMNXNEoTE6W2skzf8H09CarD_SVQiS81XZbRW_KvkB7esRl99XarODkGo=]

- Scope of aryl isothiocyanates. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRgl4H0UV4Iu62gVao9O6v5A0ue6zG_IDR2UauL0H2WBxJhq7j9qz-hKuBjIz3K8ep2v30PIJ5bKAmCnei2ywNmVQUMuP_4gl40vAVbFH7f5sdkOlxk3FQSY02z3v4HEchUgXP7deyl1kT1wkQK-8O9tOO53afg5BOr3YJZBtysIeSZ4ZX1kQqUa9LTEaNpcjZJuJDTgN7k6Vm5Ai69T59jelKMc7s-o0qpwPTLc3C-EbVcunQT5DuJVMCplXF]

- SAFETY DATA SHEET - 2-bromo-4-(4-bromophenyl)-1-butene. CymitQuimica. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBzqXYKWvo0gXDraDPsjyYfYcLpuKQp90TWhlPEo_57EqoEaCAFkm4l6phMCtx8YzltUgKcgZ3KFp6mq8AwmyAq0Ec9TdaXeZCpwKl0gcWtnE6az7m1b5eH3IlfUDbvPhxGFIcf2KWSMqTJJImzkf4zxwOMFulfrhO]

- SAFETY DATA SHEET - Phenyl isothiocyanate. Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0Pf7sGt3Nr4D4uNqMcqIAr4wCjkNcEZoYdfeGhCSPhFSqqMNNzYRDJ4Ek6CTmGfb-J_JHlvQER3Uddt10R_9bzdRh5VOfXyTX6XyD74e72b7pswaz9EkDEzToWv8kaqMPuHgntUxYalUaqunbl_4=]

- Phenol, 4-isothiocyanato-. AK Scientific, Inc. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHB_bB0mbhNYeYVRiZHjEUjTII_TlypNE8AeJMXkg_dDLq8SNF8eX3UrAfT2kBfOW_Sox3I0HPkUy3tq61qR-8RfPRlYUkzjVI-HlKCQbKJxI2R9Lx9j54RIimOHq57]

- SAFETY DATA SHEET - 4-Fluorophenyl isothiocyanate. Thermo Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH95DWRamQEaD9dTIRWxbUB4c5wQGuZ7so3R-bnpkDbda6L0Q0xgFXEoEWY9leYNsj-N1JGbM2qsqCHSdKAWNRnUERrEVDNaPGLBboJQXSNX9IQOZ-9CogH3f5cizdHfJ4014QPxiphoBYGEia0d4S8FFPhO5pvBfJRMPXF6QcLrHzHGz0JCUwVeek2jOAHIrX_iVVSg8eIXVPQqb7yp-_KNIPeW8-jpWDvEnHzBAWV2VWwAs0HVYb8Io1GgXuOYsLXFqA3JGQitY1msX4=]

- Safety Data Sheet. Cayman Chemical. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpf8WrZ0M9C-hvGsuQioeIddkFjm6G7IxIfRmDLAKUCOOXa-Q9mFc__2FoyKB3TssoyGABhUSCfIVwAY9SmUDm1SgfbJgvIIHL1LOOfTFDYRlW0QMuABkRczJyAz-_xS8_SXGuGKG7kcFx]

- Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGG9lZtuj798ASWyoIA9227yk7S5RYN_m_tJGkbNB3_jLWDwmcQGZaD1hu2wOJMmtP7xXwG_fEI19DAXQi4LVK-AgUc6NJCZ2p8rHEkRjDDOz8Owm5N0LcPNUZzyY41nMxv6Fs=]

- SAFETY DATA SHEET - 2-Bromopropane. Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMa1Wbvwc3OoUc2PLtUvI2nigJVrbLjSIyvoZBJXEQDx9xNnAJYAa20lS3N10xjfjCBRVm_YxCk75pma7_Yc6jml6WithUaDcNfPrsEA2Td35UfEmOLQWlRLeO5bEJLBZtJMa6dANfUJGwwIvTHq_LFJUh13fb9X5_FM8Tg-mZjefxs6yhRlPVo6ZiwW4b6cA=]

- SAFETY DATA SHEET - 2-Fluorophenyl isocyanate. Pfaltz & Bauer. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAi2ttTfba0GQvaRdk66uSndRPCXdRcuJbyyVMXmMPuhdnROD1eK0TS0MXBDCjSLjpZDaV5YFPGKoPKgAnhQAMhGspHFGxgJlCrwiTkLLQ4cE1-6v8G-45lzkuI7GGzElR5SG6DCindF_Qng2eTCUT-rUM2LYRQIY41ZrAg48t06KXpDR8ITmHiOMVjKUfbg==]

- SAFETY DATA SHEET - 5-Bromo-2-fluorobenzonitrile. Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXnFXaMNpIAxLxBdVA7NmtWtjjbyyWZJIS0zgivwfBXMnnR1VjpHy7MwL8b4lzSQbIcAV7fG3t1Dkhoab1fWvhrRuTge81KEr0LllKS77809bgNhbq3SXbNKw8G_hlNO50WTfT7bKGkXE=]

- Isothiocyanate. Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGW2RjB-b8C5wPy1k2VkX_kDDeQsv-GUl6HZ9VLrZXjDGEsXBcOpqczFa5Fhy-vqsmGegEMz5PXQTUJ-L2MgzWfSW5jRwi7VW4vGlj0CcNrbdvLV39Ar3EWjicbgKEcmAhCkO8gt6U=]

- Safety Data Sheet - 4-Bromo-3-chlorophenyl isothiocyanate. Aaronchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETAdUxiGb9ZdCEHZsHhmbzDbnbWCPRxZz02a0LfQvmBnRwlLr3KyG_4wrn6WfR52gKzg61yNhvwLWbi1VmxMemNgOFT8HiLUHE0cz1dmn0wPLs_pIidM-2oRTCgVl9bSZkooKoUTU=]

- Safety Data Sheet: Phenyl isothiocyanate. Carl ROTH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAwl7Aq6kp0rpueTOjMq-sdHXtBT-xDuVYITFKRfQqReBgoysFWt_lkFM-7yxtJU_b4_QGXRTlrwqDX9j9d2SqVRd25bjPbKE-h7bBuqUmti5waRjrXB7wuzUxN3EF7WK0Q2tU_dUqUXx4QZssGd8FOVUrb1BP7hBjU-zqbzZXZXeyuBJYgJP4BwSO77XeFy1IJZjnKNL2i4_O8LkwTpLGV8HWl7wnG2TZRz9NtJV-iZA3MDSDsfmAhdkmTHt4TAF1KafQh6IkWIf04oQGLf36dwvBeesSvZ9G9WQ52f9EYPA5va83XC_S2ZbG6C3rPaElP8Q_QzYD9_NqSL8W-SlSLA_z7aqpHtZRA8l5t1Y_r145GKXuovXxcNwRYa_1P39H76iwFJ4YjZ-5QdW2NNC5nc1d7GVsFeH7g0RP2PzGepLFM2PaC0PBeJTapUs2ezToxf-Mpqk=]

- Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfUeIl4Ej09S-HbIVpGJf5D6XOqBnS57zQMJ1IU5t_Dr113rGUPWOlZ0U5auYOQFMgixrRrr3TTkW2ImEfz-tGxi28E7kVBVJ4erutPUnxN5UUW6TQt512Fup4HtO9RvX_t9E7D7CvEnb-rOcJQj2N3IvcDMpQ889Ek35ywIAfV8jzEaI7EPxYCmqE3_XcIlLRqVGQQ1_87SC0hJme8Mke5wyHLlJX2b8Wn7wJLzOeBHXlydamWNl_k67MaByXijtegaI7KGVeNb_nxzoXggY=]